molecular formula C8H11NO2 B576001 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) CAS No. 184851-29-4

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)

Cat. No.: B576001
CAS No.: 184851-29-4
M. Wt: 153.181
InChI Key: WBPCYIVUUZRJRF-XVMARJQXSA-N
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Description

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant scaffold in organic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cycloaddition reactions where a diene and a dienophile react to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) has several applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding properties. This compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(1S,3S,4S)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11)/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPCYIVUUZRJRF-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@H]1[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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